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Compound of Interest

Compound Name: m-PEG9-t-butyl ester

Cat. No.: B1193058

This technical guide provides an in-depth overview of the spectroscopic data for methoxy-
poly(ethylene glycol)9-t-butyl ester (m-PEG9-t-butyl ester), a heterobifunctional PEG linker.
Designed for researchers, scientists, and professionals in drug development, this document
details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data,
along with the experimental protocols for their acquisition.

Chemical Structure

m-PEG9-t-butyl ester is a polyethylene glycol derivative with a methoxy group at one terminus
and a t-butyl ester protected carboxylic acid at the other. The hydrophilic PEG spacer enhances
solubility in aqueous media, making it a valuable tool in bioconjugation and drug delivery
systems.[1][2] The t-butyl ester protecting group can be removed under acidic conditions to
reveal a terminal carboxylic acid.[1]

Molecular Formula: C24H4sO11

Spectroscopic Data

The following tables summarize the expected quantitative data from *H NMR, 13C NMR, and
Mass Spectrometry analysis of m-PEG9-t-butyl ester. These values are based on typical
chemical shifts for similar PEGylated molecules and compounds containing t-butyl esters.

'H NMR (Proton NMR) Data

Table 1: Expected *H NMR Chemical Shifts for m-PEG9-t-butyl ester (500 MHz, CDCls)
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Chemical Shift (3)
ppm

Multiplicity

Number of Protons  Assignment

PEG backbone (-O-

3.64 s ~32H CHa-CHL0)
3.54 t 2H -CH2-CH2-O-C(O)-
3.38 s 3H CH3-O-

2.45 t 2H -O-CH2-C(0)-
1.44 s 9H -C(CH3)s

Note: The signal for the PEG backbone protons often appears as a complex multiplet, but is

reported here as a singlet for simplicity.

3C NMR (Carbon NMR) Data

Table 2: Expected 3C NMR Chemical Shifts for m-PEG9-t-butyl ester (125 MHz, CDCls)

Chemical Shift (8) ppm Assighment

170.6 -C(0)O-

80.5 -C(CH3)3

71.9 CH3-O-

70.5 PEG backbone (-O-CH2-CH2-0-)
69.1 -CH2-CH2-0-C(0)-

59.0 CH3-O-CHa-

35.8 -O-CH2-C(O)-

28.1 -C(CHs)3

Mass Spectrometry (MS) Data

Table 3: Expected Mass Spectrometry Data for m-PEG9-t-butyl ester
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Parameter Value
Molecular Weight 512.66 g/mol
Exact Mass 512.3248 g/mol
Expected lon [M+Na]*
Calculated m/z 535.3142

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Instrumentation:
e A 500 MHz NMR spectrometer.
Sample Preparation:

» Dissolve approximately 5-10 mg of m-PEG9-t-butyl ester in 0.7 mL of deuterated chloroform
(CDCls).

e Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse sequence.

Spectral Width: 16 ppm.

Acquisition Time: 4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

Temperature: 298 K.
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13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 240 ppm.

Acquisition Time: 1.5 seconds.

Relaxation Delay: 3 seconds.

Number of Scans: 1024.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Reference the spectrum to the residual solvent peak of CDCls (6 = 7.26 ppm for *H and & =
77.16 ppm for 13C).

Integrate the peaks in the *H NMR spectrum.

Mass Spectrometry

Instrumentation:

e An Electrospray lonization Time-of-Flight (ESI-TOF) mass spectrometer.
Sample Preparation:

e Prepare a 1 mg/mL stock solution of m-PEG9-t-butyl ester in methanol.

» Dilute the stock solution to a final concentration of 10 pg/mL with a 50:50 acetonitrile:water
solution containing 0.1% formic acid.

Acquisition Parameters:
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« lonization Mode: Positive ESI.

o Capillary Voltage: 3500 V.

e Fragmentor Voltage: 150 V.

e Drying Gas Flow: 8 L/min.

e Drying Gas Temperature: 325 °C.

e Mass Range: m/z 100-1000.

Data Analysis:

« ldentify the peak corresponding to the sodium adduct of the molecule, [M+Na]*.
o Compare the measured m/z value to the calculated exact mass.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of m-
PEG9-t-butyl ester.
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Sample Preparation
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Structure Verification

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis of m-PEG9-t-butyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of m-PEG9-t-butyl ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193058#spectroscopic-data-nmr-mass-spec-for-m-
peg9-t-butyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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